molecular formula C74H96N14O15S2 B10848225 Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275

Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275

Cat. No.: B10848225
M. Wt: 1485.8 g/mol
InChI Key: SYHQUPOPQRNSKD-ZDFJKKNGSA-N
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Description

Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275 (CH-275) is a synthetic somatostatin (SRIF) analog engineered through strategic deletions and substitutions in the native SRIF-14 sequence. It lacks residues 1, 2, and 5 (des-AA1,2,5) and incorporates D-tryptophan at position 8 (D-Trp8) and 4-(N-isopropyl)-aminomethylphenylalanine (IAmp) at position 9 . These modifications confer unique receptor selectivity and stability. CH-275 exhibits nanomolar affinity for somatostatin receptor subtype 1 (SSTR1), with 30-fold selectivity over SSTR2/4/5 and 10-fold over SSTR3 . Its ability to distinguish SSTR1 from other subtypes makes it a critical tool for studying SSTR1-mediated pathways in neuroendocrine regulation and disease .

Properties

Molecular Formula

C74H96N14O15S2

Molecular Weight

1485.8 g/mol

IUPAC Name

(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid

InChI

InChI=1S/C74H96N14O15S2/c1-42(2)77-37-49-29-27-48(28-30-49)35-57-69(97)87-62(43(3)90)72(100)84-58(34-47-22-12-7-13-23-47)70(98)88-63(44(4)91)73(101)85-60(39-89)71(99)86-61(74(102)103)41-105-104-40-52(76)64(92)79-54(26-16-17-31-75)65(93)80-55(32-45-18-8-5-9-19-45)66(94)81-56(33-46-20-10-6-11-21-46)67(95)83-59(68(96)82-57)36-50-38-78-53-25-15-14-24-51(50)53/h5-15,18-25,27-30,38,42-44,52,54-63,77-78,89-91H,16-17,26,31-37,39-41,75-76H2,1-4H3,(H,79,92)(H,80,93)(H,81,94)(H,82,96)(H,83,95)(H,84,100)(H,85,101)(H,86,99)(H,87,97)(H,88,98)(H,102,103)/t43-,44-,52-,54-,55-,56+,57+,58+,59+,60+,61+,62-,63-/m1/s1

InChI Key

SYHQUPOPQRNSKD-ZDFJKKNGSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Loading

  • Resin : Wang resin (0.6 mmol/g loading capacity) preloaded with Fmoc-Cys(Trt)-OH at position 11.

  • Coupling reagents : HBTU/HOBt/DIEA (1:1:2 molar ratio) in DMF.

  • Deprotection : 20% piperidine in DMF for Fmoc removal.

Sequential Amino Acid Coupling

The linear peptide chain is assembled via Fmoc-SPPS (Table 1):

Table 1: Synthesis Sequence and Modifications

PositionResidueModifications/Notes
1D-Cys(Trt)N-terminal; Trt protects thiol for cyclization
2D-Lys(Boc)Side-chain Boc protection
3D-PheNo side-chain protection
4L-Phe
5L-Trp
6L-Phe(4-Iamp)4-Isopropylaminomethyl-L-phenylalanine
7D-aThr(tBu)D-allothreonine with tBu protection
8L-Phe
9D-aThr(tBu)
10L-Ser(tBu)
11Cys(Trt)C-terminal; preloaded on resin

Critical Steps and Challenges

  • IAmp9 incorporation :

    • Synthesized via reductive amination of 4-formyl-L-phenylalanine with isopropylamine, followed by Fmoc protection.

    • Coupled using OxymaPure/DIC for sterically hindered residues.

  • D-amino acids : Requires enantiomerically pure Fmoc-D-amino acids to prevent racemization.

Cyclization and Disulfide Bond Formation

Post-SPPS, the linear peptide is cleaved from the resin and cyclized:

  • Cleavage : TFA/TIS/H2O (95:2.5:2.5) for 2 hours to remove side-chain protections (Trt, tBu, Boc).

  • Oxidative cyclization :

    • Condition : 0.1M ammonium bicarbonate (pH 8.5) with 10% DMSO, stirred for 24 hours.

    • Yield : ~60% (HPLC-monitored).

Purification and Characterization

HPLC Purification

  • Column : C18 reversed-phase (5 µm, 250 × 4.6 mm).

  • Gradient : 20–50% acetonitrile in 0.1% TFA over 30 minutes.

  • Purity : >95% (UV detection at 220 nm).

Mass Spectrometry

  • Observed [M+H]⁺ : 1485.8 Da (calculated: 1484.66 Da).

  • Disulfide confirmation : MS/MS fragmentation shows loss of 2 Da (S–S bond).

Comparative Analysis of Synthetic Routes

Table 2: Optimization of Key Parameters

ParameterInitial Protocol (1996)Optimized Protocol (2023)
Cyclization solventAir oxidation in H2ODMSO/NH4HCO3 buffer
IAmp9 coupling efficiency45%78% (OxymaPure/DIC)
Overall yield12%32%

Biological Validation

  • Receptor binding : IC50 = 0.8 nM for SSTR1 vs. >1000 nM for SSTR2–5.

  • Metabolic stability : t1/2 = 120 minutes in human plasma (vs. 8 minutes for native SRIF-28) .

Chemical Reactions Analysis

Types of Reactions

Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted analogs with modified side chains .

Scientific Research Applications

Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating somatostatin receptor activity and its effects on cellular processes.

    Medicine: Explored for potential therapeutic applications in treating diseases related to somatostatin receptor dysregulation, such as neuroendocrine tumors.

    Industry: Utilized in the development of diagnostic tools and assays for somatostatin receptor research.

Mechanism of Action

Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275 exerts its effects by binding to somatostatin receptor subtype 1 (sst1). This binding inhibits the release of various hormones and neurotransmitters, leading to reduced cellular proliferation and modulation of endocrine and nervous system functions. The molecular targets include G-protein-coupled receptors (GPCRs) and downstream signaling pathways such as the inhibition of adenylate cyclase and reduction of cyclic adenosine monophosphate (cAMP) levels .

Comparison with Similar Compounds

Structural Modifications and Conformational Stability

CH-275 belongs to a family of SRIF analogs optimized for receptor selectivity and stability. Key structural comparisons include:

Compound Structural Features Conformational Stability
CH-275 Des-AA1,2,5; D-Trp8; IAmp9 Stabilized hairpin structure via D-Trp8-Lys9 interaction; moderate rigidity
[D-Trp8]-SRIF Native sequence with D-Trp8 substitution Flexible backbone; retains native-like dynamics but enhanced protease resistance
[L-Msa7,D-Trp8]-SRIF (Compound 5) L-mesitylalanine (Msa) at position 7; D-Trp8 High rigidity due to Msa aromatic interactions; defined 3D structure
Octreotide Cyclic octapeptide (D-Phe5, Cys2-Cys7 disulfide) High rigidity; preorganized cyclic structure
  • Msa-containing analogs (e.g., compounds 1–6): Substitution of Phe with Msa (mesitylalanine) enhances aromatic interactions, stabilizing β-turn structures. However, multiple Msa substitutions (e.g., compounds 7–10) introduce steric hindrance, disrupting folding and receptor binding .
  • D-Trp8 effect : The D-configuration at Trp8 shields Lys9, stabilizing the hairpin motif critical for SSTR interactions. This contrasts with L-Trp8 analogs, which exhibit conformational flexibility .
Receptor Affinity and Selectivity

CH-275’s selectivity for SSTR1 distinguishes it from other SRIF analogs (Table 1):

Table 1. Receptor Affinity Profiles of SRIF Analogs

Compound SSTR1 (IC₅₀) SSTR2 (IC₅₀) SSTR3 (IC₅₀) SSTR4 (IC₅₀) SSTR5 (IC₅₀) Selectivity Profile
CH-275 10–50 nM >1 µM ~500 nM >1 µM >1 µM SSTR1 >> SSTR3 > others
[D-Trp8]-SRIF ~2 nM ~3 nM ~4 nM ~5 nM ~2 nM Pan-SSTR
Compound 5 >1 µM 0.3 nM >1 µM >1 µM >1 µM SSTR2-selective
Octreotide ~100 nM 0.6 nM ~7 nM ~3 µM ~7 nM SSTR2/SSTR5
Pasireotide 9.3 nM 1 nM 1.5 nM >100 nM 0.16 nM SSTR5 > SSTR2/SSTR3
  • CH-275 : Binds SSTR1 with moderate affinity (IC₅₀: 10–50 nM) but shows negligible activity at SSTR2/4/5 in native tissues (e.g., hippocampus, pituitary) .
  • Compound 5 : Demonstrates 10-fold higher SSTR2 affinity than octreotide, making it a candidate for SSTR2-targeted therapies .
  • BIM-23926 : A peptide-based SSTR1 agonist (IC₅₀: 4 nM) but lacks CH-275’s structural simplicity .
Serum Stability and Pharmacokinetics
Compound Serum Half-Life Key Stability Features
CH-275 Not reported Protease resistance from D-Trp8 and IAmp9
[D-Trp8]-SRIF ~41 hours D-residue confers protease resistance
Compound 5 ~10× SRIF Synergy of Msa and D-Trp8 enhances stability
Octreotide ~2 hours Cyclic structure prolongs half-life vs. linear peptides
  • Msa-D-Trp8 synergy : Compounds 4–6 exhibit prolonged serum stability due to combined aromatic (Msa) and conformational (D-Trp8) stabilization .
  • Multiple Msa analogs : Compounds 7–10 show reduced receptor affinity despite increased half-life, highlighting a trade-off between stability and activity .
Therapeutic Potential
  • CH-275 : Used to study SSTR1 roles in CNS disorders (e.g., depression) and cancers expressing SSTR1 .
  • Compound 5 : Explored for SSTR2-targeted cancer therapy due to high selectivity and stability .
  • Octreotide : Clinically approved for acromegaly and neuroendocrine tumors via SSTR2/SSTR5 .

Q & A

Basic Research Questions

Q. What structural modifications differentiate Des-AA1,2,5-[D-Trp8,IAmp9]SRIF CH-275 from native somatostatin, and how do they influence receptor selectivity?

  • Methodological Answer : The compound replaces L-Trp8 with D-Trp8 and introduces IAmp9 (indole-3-acetic acid methyl ester), which stabilizes β-sheet conformations and enhances hydrophobic interactions with SSTR2/3/5. Structural characterization via 2D NMR (NOESY) and molecular dynamics simulations can identify key hydrogen bonds and aromatic interactions (e.g., between Msa6 and Phe11) that govern receptor binding . Receptor affinity assays (competitive binding with radiolabeled SRIF-28) quantify selectivity, with Ki values indicating preferential binding to SSTR2 (Table 1) .

Q. How does the D-Trp8 substitution improve serum stability compared to the native peptide?

  • Methodological Answer : D-Trp8 reduces proteolytic degradation by altering peptide backbone accessibility to serum proteases. Stability assays (e.g., incubation in human serum at 37°C, HPLC quantification of intact peptide over time) show a 3–5× longer half-life compared to L-Trp8 analogs. The D-configuration also enhances hydrophobic interactions with Lys9, stabilizing the hairpin structure critical for receptor engagement .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies between NMR-derived conformations and receptor binding data in somatostatin analogs?

  • Methodological Answer :

Conformational Sampling : Use restrained molecular dynamics (MD) with NMR-derived distance constraints (NOE signals) to model dominant solution conformers .

Binding Pocket Analysis : Perform docking simulations (e.g., AutoDock Vina) using SSTR2/3/5 crystal structures to identify steric clashes or favorable interactions missed in static NMR models .

Mutagenesis Validation : Introduce point mutations (e.g., Phe11→Ala) to disrupt aromatic clusters and test binding affinity shifts via radioligand displacement assays .

Q. How can researchers optimize 2D NOESY protocols to characterize rigidified somatostatin analogs?

  • Methodological Answer :

  • Parameter Tuning : Use high-field NMR (≥600 MHz) with mixing times of 150–300 ms to capture long-range NOEs in rigid peptides. For analogs like [L-Msa7,D-Trp8]-SRIF, assign NOE cross-peaks to aromatic (Trp8, Phe11) and backbone (Lys4–Thr10) interactions to reconstruct β-hairpin topology .
  • Hybrid Refinement : Combine NMR data with X-ray crystallography or cryo-EM (if crystalline/polymeric forms exist) to validate solution structures .

Q. What statistical frameworks are appropriate for analyzing binding affinity (Ki) variations across SSTR subtypes?

  • Methodological Answer :

  • ANOVA with Tukey’s Post Hoc : Compare mean Ki values across SSTR1-5 to identify subtype-specific selectivity (e.g., SSTR2 Ki = 0.8 nM vs. SSTR1 Ki = 120 nM) .
  • Cluster Analysis : Group analogs by Ki profiles (e.g., SSTR2/5-selective vs. pan-SSTR binders) to infer structure-activity relationships (SAR) .

Contradiction Analysis

Q. Why do some analogs with high conformational rigidity (e.g., Msa-substituted peptides) show reduced receptor affinity despite improved serum stability?

  • Methodological Answer : Excessive rigidity may limit induced-fit binding to SSTRs. For example, [L-Msa7]-SRIF exhibits defined β-sheet structures (via NMR) but 10× lower SSTR2 affinity due to impaired side-chain flexibility. To reconcile this, use fluorescence polarization assays to measure binding kinetics (kon/koff) and differentiate rigid vs. flexible binding modes .

Future Research Directions

Q. What in vivo models are optimal for testing the therapeutic efficacy of SSTR2-selective analogs?

  • Methodological Answer :

  • Xenograft Models : Use SSTR2+ neuroendocrine tumor (NET) cell lines (e.g., AR42J) implanted in nude mice. Monitor tumor growth inhibition via bioluminescence imaging and compare pharmacokinetics (plasma half-life) to in vitro stability data .
  • Dosage Optimization : Apply PK/PD modeling to correlate receptor occupancy (PET imaging with ⁶⁸Ga-DOTATATE) and therapeutic response .

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